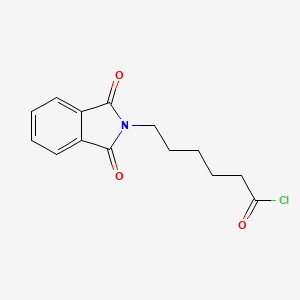

N-(6-Chloro-6-oxohexyl)phthalimide

Description

Properties

IUPAC Name |

6-(1,3-dioxoisoindol-2-yl)hexanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c15-12(17)8-2-1-5-9-16-13(18)10-6-3-4-7-11(10)14(16)19/h3-4,6-7H,1-2,5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQCISGPATVUJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Phthalimidohexanoyl Chloride: Physicochemical Profiling, Synthesis Protocols, and Applications in Bioconjugation

Executive Summary

In modern medicinal chemistry and drug development, the precise construction of molecular linkers is critical for synthesizing targeted protein degraders (PROTACs), antibody-drug conjugates (ADCs), and complex antiviral agents. 6-Phthalimidohexanoyl chloride serves as a highly versatile, bifunctional building block in these workflows. By featuring a highly reactive acyl chloride at one terminus and a phthalimide-protected primary amine at the other, this compound allows researchers to execute highly selective amide couplings without the risk of self-polymerization.

This technical guide provides an in-depth analysis of the physicochemical properties, self-validating synthesis protocols, and downstream bioconjugation applications of 6-phthalimidohexanoyl chloride.

Physicochemical Characterization & Structural Causality

Understanding the quantitative parameters and structural logic of 6-phthalimidohexanoyl chloride is essential for predicting its behavior in anhydrous environments and complex synthetic cascades.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound[1][2]:

| Property | Value |

| IUPAC / Systematic Name | 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl chloride |

| Common Synonyms | 6-Phthalimidohexanoyl chloride; 6-(1,3-dioxoisoindolin-2-yl)hexanoyl chloride |

| CAS Registry Number | 31968-60-2 |

| Molecular Formula | C₁₄H₁₄ClNO₃ |

| Molecular Weight | 279.72 g/mol |

| Exact Mass | 279.066221 g/mol |

Structural Logic (Causality)

The design of 6-phthalimidohexanoyl chloride is rooted in the necessity of orthogonal reactivity. A free 6-aminohexanoyl chloride would immediately undergo intermolecular nucleophilic attack, leading to rapid self-polymerization (forming polyamides). To prevent this, the primary amine is masked using a phthalimide protecting group . The phthalimide moiety provides bidentate steric bulk and electron-withdrawing properties that completely deactivate the nitrogen's nucleophilicity. This ensures that the acyl chloride remains the sole reactive site during subsequent conjugation steps[3].

Experimental Methodology: Synthesis Workflow

The synthesis of 6-phthalimidohexanoyl chloride is a two-phase process. The protocols described below are designed as self-validating systems, utilizing macroscopic indicators (such as gas evolution) to track reaction progress.

Phase 1: Amine Protection (Gabriel-type Masking)

Objective: Convert 6-aminohexanoic acid to 6-phthalimidohexanoic acid.

-

Reagent Mixing: Combine equimolar amounts of 6-aminohexanoic acid and phthalic anhydride in a round-bottom flask.

-

Thermal Condensation: Heat the mixture to 140–150 °C to create a melt, or reflux in glacial acetic acid for 2 to 4 hours. Causality: The elevated temperature drives the dehydration reaction, closing the imide ring and releasing water as a byproduct.

-

Isolation: If using acetic acid, cool the mixture and pour it into ice water to precipitate the product. Filter the white solid, wash with cold water, and recrystallize from ethanol to yield pure 6-phthalimidohexanoic acid.

Phase 2: Carboxylic Acid Activation

Objective: Convert 6-phthalimidohexanoic acid to 6-phthalimidohexanoyl chloride[4].

-

Preparation: Suspend the purified 6-phthalimidohexanoic acid in an anhydrous solvent (e.g., dichloromethane) or use neat thionyl chloride ( SOCl2 ) as both the reagent and solvent.

-

Activation: Add an excess of thionyl chloride (1.5 to 3.0 equivalents) dropwise under an inert atmosphere (Nitrogen or Argon). Causality: Anhydrous conditions are strictly required because the resulting acyl chloride is highly susceptible to hydrolysis back into the carboxylic acid upon exposure to atmospheric moisture.

-

Reaction Monitoring (Self-Validation): Reflux the mixture. The reaction generates sulfur dioxide ( SO2 ) and hydrogen chloride ( HCl ) gases. The complete cessation of gas evolution serves as a reliable, macroscopic indicator that the conversion is 100% complete[4].

-

Purification: Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). Causality: Thionyl chloride is chosen over other activating agents because its byproducts are entirely volatile, allowing for the isolation of the moisture-sensitive acyl chloride without the need for an aqueous workup[4].

Chemical synthesis workflow of 6-phthalimidohexanoyl chloride.

Applications in Drug Development & Linker Chemistry

Once synthesized, 6-phthalimidohexanoyl chloride is deployed as an electrophilic linker. It is widely used in the synthesis of antihypertensive dipeptide derivatives[4] and the development of purine conjugates targeting viral infections[5].

Workflow: Bioconjugation and Deprotection

When attaching a 6-aminohexanoyl spacer to a target pharmacophore (e.g., an N,S-heterocycle or a purine derivative), the following workflow is utilized[3][5]:

-

Amide Coupling:

-

Dissolve the target nucleophile (e.g., an amine) in anhydrous dichloromethane.

-

Add a non-nucleophilic base such as N,N-diethylaniline or triethylamine ( NEt3 ). Causality: The base acts as an acid scavenger, neutralizing the HCl generated during the nucleophilic acyl substitution and preventing the protonation of the target amine[5].

-

Add 6-phthalimidohexanoyl chloride dropwise at 0 °C, then allow the reaction to warm to room temperature.

-

-

Ing-Manske Deprotection (Hydrazinolysis):

-

To unmask the primary amine for further downstream synthesis, subject the purified conjugate to hydrazinolysis.

-

Reflux the conjugate with hydrazine hydrate ( N2H4 ) in ethanol. Causality: Hydrazine acts as a powerful bis-nucleophile, attacking the imide carbonyls to form a stable, insoluble byproduct (phthalhydrazide), thereby cleanly releasing the free primary amine[5].

-

Bioconjugation and Ing-Manske deprotection workflow.

References[1] Title: 6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-hexanoyl chloride - SpectraBase

Source: SpectraBase (John Wiley & Sons, Inc.) URL: [Link][2] Title: 6-phthalimidohexanoyl chloride - CAS 31968-60-2 Source: Molaid Chemical Database URL: [Link][5] Title: Synthesis of Purine Conjugates with N,S-Heterocycles as Potential Antiviral Agents (MedChem Russia 2019) Source: Postovsky Institute of Organic Synthesis, Russian Academy of Sciences URL: [Link][4] Title: US4472380A - Amino acid derivatives as antihypertensives Source: Google Patents URL: [3] Title: Synthesis of N-phthalimide-protected NBP Source: ResearchGate URL: [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 6-(1,3-dioxoisoindolin-2-yl)-N-(quinolin-8-yl)hexanamide - CAS号 1215018-86-2 - 摩熵化学 [molaid.com]

- 3. researchgate.net [researchgate.net]

- 4. US4472380A - Amino acid derivatives as antihypertensives - Google Patents [patents.google.com]

- 5. medchem2019.uran.ru [medchem2019.uran.ru]

The Definitive Guide to the Solubility and Handling of N-(6-Chloro-6-oxohexyl)phthalimide in Organic Solvents

Executive Summary

N-(6-Chloro-6-oxohexyl)phthalimide (CAS: 31968-60-2)[1] is a highly versatile, bifunctional building block central to modern medicinal chemistry. It is predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2], where it serves as a critical linker precursor connecting target-binding ligands to E3 ubiquitin ligase recruiters.

As a Senior Application Scientist, I frequently observe that the mishandling of this reagent is a primary source of yield degradation in linker synthesis. This whitepaper provides an authoritative, mechanistic guide to its solubility profile, solvent compatibility, and field-proven handling protocols. By understanding the causal relationship between its structural moieties and solvent interactions, chemists can design self-validating workflows that guarantee high-fidelity acylation.

Chemical Profile & Mechanistic Causality

To master the handling of N-(6-Chloro-6-oxohexyl)phthalimide, one must dissect its structural dichotomy:

-

The Phthalimide Terminus: A bulky, bicyclic imide that acts as a robust protecting group for primary amines. It is highly polarizable but lacks hydrogen-bond donors. Consequently, it requires polar aprotic environments for optimal solvation and is prone to precipitation in purely non-polar hydrocarbons.

-

The Acyl Chloride Terminus: A highly electrophilic, moisture-sensitive functional group. The carbonyl carbon is severely electron-deficient due to the inductive withdrawal of the adjacent chlorine atom.

The Causality of Solvent Selection: The presence of the acyl chloride strictly dictates the operational environment. Protic solvents (such as water, methanol, or ethanol) possess nucleophilic oxygen atoms that will rapidly attack the electrophilic carbonyl. This leads to an exothermic solvolysis reaction, irreversibly converting the active acyl chloride into an inert ester or carboxylic acid. Therefore, the compound must be dissolved and manipulated in strictly anhydrous, aprotic organic solvents.

Quantitative Solubility & Compatibility Matrix

The table below synthesizes the solubility and mechanistic compatibility of N-(6-Chloro-6-oxohexyl)phthalimide across standard organic solvents, grounded in dielectric properties and empirical observation.

| Organic Solvent | Dielectric Constant (ε) | Est. Solubility | Mechanistic Compatibility & Causality |

| Dichloromethane (DCM) | 8.93 | >100 mg/mL | Optimal: Aprotic nature preserves the acyl chloride. High polarizability perfectly solvates the bulky phthalimide ring and stabilizes the tetrahedral transition state during acylation. |

| Tetrahydrofuran (THF) | 7.52 | ~50-100 mg/mL | Favorable: Ethereal oxygen provides excellent solvation via dipole interactions. Caution: Must be strictly anhydrous; peroxides can cause radical-mediated side reactions. |

| N,N-Dimethylformamide (DMF) | 36.7 | >100 mg/mL | Conditional: Exceptional solubility, but the formamide oxygen can act as a nucleophile at elevated temperatures, forming Vilsmeier-Haack-type adducts. Restrict use to <0°C. |

| Toluene | 2.38 | <20 mg/mL | Suboptimal: The non-polar aromatic ring poorly solvates the highly polar imide system, often leading to premature precipitation of intermediates before acylation is complete. |

| Methanol / Ethanol | 32.7 / 24.5 | N/A (Reactive) | Incompatible: Protic solvents trigger rapid, exothermic solvolysis. The nucleophilic alcohol aggressively attacks the acyl chloride, irreversibly forming the corresponding ester. |

Logical Framework for Solvent Selection

The following diagram illustrates the logical decision tree for solvent selection, emphasizing the chemical fate of the acyl chloride in different environments.

Logical decision tree for solvent selection based on acyl chloride reactivity.

Experimental Workflows & Self-Validating Protocols

A robust chemical protocol must be self-validating —meaning the chemistry itself provides observable, macroscopic feedback to confirm microscopic success. Below are the field-proven methodologies for utilizing this reagent.

Protocol A: Acylation of Primary Amines in Dichloromethane

Dichloromethane (DCM) is the gold-standard solvent for this reaction[3]. Its high dielectric constant stabilizes the polar tetrahedral intermediate formed during nucleophilic attack, while its aprotic nature preserves the acyl chloride.

Step-by-Step Methodology:

-

Preparation: Dissolve the target primary amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) or triethylamine (NEt3) (2.0 eq) in anhydrous DCM under an inert argon atmosphere[3].

-

Causality: The base is strictly required to neutralize the HCl byproduct. Failing to do so will protonate the unreacted primary amine, rendering it non-nucleophilic and stalling the reaction.

-

-

Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of N-(6-Chloro-6-oxohexyl)phthalimide (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

-

Causality: Cooling prevents the highly exothermic acylation from causing localized boiling and minimizes side reactions (e.g., ketene formation).

-

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting amine and stain with Ninhydrin.

-

Validation Check: The complete disappearance of the ninhydrin-active (purple/pink) baseline spot confirms the microscopic consumption of the primary amine.

-

-

Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3.

-

Validation Check: The cessation of CO2 effervescence indicates that all unreacted acyl chloride and residual HCl have been successfully neutralized. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Protocol B: Downstream Phthalimide Deprotection (Ing-Manske Procedure)

To utilize the hexyl chain as a functional PROTAC linker, the phthalimide protecting group must be removed to reveal the primary amine[2]. This is classically achieved using hydrazine hydrate in ethanol[4].

Step-by-Step Methodology:

-

Dissolution: Dissolve the phthalimide-protected intermediate in absolute ethanol.

-

Hydrazinolysis: Add hydrazine hydrate (1.5 - 2.0 eq) and heat the mixture to reflux (approx. 78°C)[4].

-

Self-Validation (Precipitation): As the reaction progresses, a voluminous white precipitate of phthalhydrazide (2,3-dihydrophthalazine-1,4-dione) will form[4].

-

Validation Check: The visual appearance of this white solid is a macroscopic indicator that the deprotection is actively occurring and driving the equilibrium forward.

-

-

Isolation: Cool the mixture to room temperature, filter off the phthalhydrazide byproduct, and concentrate the filtrate to yield the free amine linker.

Reaction Pathway Visualization

The following workflow maps the synthesis and application of the N-(6-Chloro-6-oxohexyl)phthalimide linker, highlighting the critical self-validation checkpoints integrated into the protocols above.

End-to-end experimental workflow for acylation and deprotection with self-validation checkpoints.

Trustworthiness & E-E-A-T Principles in Handling

To ensure absolute scientific integrity and reproducibility, adhere to the following field-proven heuristics:

-

Moisture Sensitivity & Storage: N-(6-Chloro-6-oxohexyl)phthalimide will slowly degrade into 6-phthalimidohexanoic acid upon prolonged exposure to ambient humidity. Always store the reagent in a tightly sealed desiccator over Drierite, ideally at -20°C.

-

Reagent Verification (The Methanol Test): Before committing to a large-scale, high-value synthesis, verify the integrity of the acyl chloride by reacting a 1 mg aliquot with 100 µL of methanol. A rapid, clean conversion to the methyl ester (observable by LC-MS) confirms the reagent is still highly active. If the free carboxylic acid mass dominates, the batch has hydrolyzed and must be discarded.

References

- Title: Phthalimide deprotection. Preparation of pamidronate, alendronate,... | Download Scientific Diagram | Source: researchgate.

- Title: 6-phthalimidohexanoyl chloride - CAS号31968-60-2 | Source: molaid.

- Title: Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines | Source: benchchem.

- Title: Current strategies for the design of PROTAC linkers: a critical review | Source: nih.

Sources

Harnessing Acid Chloride Reactivity in Phthalimide Linkers for Targeted Protein Degradation

Introduction: The Phthalimide Scaffold in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system. The architecture of a PROTAC requires an E3 ligase-recruiting ligand—most commonly a cereblon (CRBN) binder such as thalidomide or pomalidomide—connected via a chemical linker to a target-binding warhead.

The CRBN-binding moiety invariably features a glutarimide ring (essential for target docking) and a phthalimide ring. The phthalimide ring serves as the primary exit vector for linker attachment. During the late-stage synthesis of these bifunctional molecules, forming a robust amide bond between a phthalimide-tethered linker and the target warhead is a critical bottleneck. While standard peptide coupling reagents are common, converting a phthalimide-tethered carboxylic acid into an acid chloride provides a highly reactive, electrophilic handle that ensures rapid, high-yielding amidation, even when dealing with sterically hindered or weakly nucleophilic amines[1].

Chemical Dynamics: The Causality of Acid Chloride Activation

The decision to utilize an acid chloride intermediate rather than standard uronium (HATU) or carbodiimide (EDC) coupling agents is rooted in chemical thermodynamics and reaction kinetics.

Standard coupling reagents require the in situ generation of an active ester, which can suffer from sluggish kinetics when reacting with bulky secondary amines, leading to incomplete conversion and the accumulation of difficult-to-remove byproducts (e.g., tetramethylurea or urea derivatives). In contrast, the conversion of a carboxylic acid to an acid chloride (acyl chloride) fundamentally alters the electronic landscape of the carbonyl group. The high electronegativity of the chlorine atom strongly polarizes the carbon-chlorine bond, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon. This makes the intermediate exceptionally susceptible to nucleophilic attack[2].

Furthermore, because the linkers used in PROTACs (such as PEG or alkyl chains) typically lack stereocenters adjacent to the carbonyl, the primary drawback of acid chlorides—racemization via ketene formation—is rendered chemically irrelevant.

Figure 1: Mechanistic pathway of acid chloride amidation in PROTAC synthesis.

Experimental Workflows & Self-Validating Protocols

To ensure high fidelity in PROTAC synthesis, the following protocols are designed as self-validating systems. Every reagent choice and physical action is grounded in mechanistic causality to prevent the degradation of the sensitive phthalimide core.

Protocol 1: Synthesis of the Phthalimide-Linker Acid Chloride

-

Preparation: Dissolve the phthalimide-linker-carboxylic acid in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

-

Causality: Water must be rigorously excluded. Trace moisture will rapidly attack the highly electrophilic acid chloride, hydrolyzing it back to the unreactive carboxylic acid precursor.

-

-

Activation: Add catalytic N,N-dimethylformamide (DMF) (0.1 eq.), followed by the dropwise addition of oxalyl chloride (1.5 eq.) or thionyl chloride at 0 °C[3].

-

Causality: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack reagent. This intermediate chlorinates the carboxylic acid rapidly and under much milder conditions than refluxing neat thionyl chloride, preserving the integrity of the base-sensitive phthalimide imide bonds.

-

-

Self-Validation: Observe the reaction mixture for the evolution of CO and CO₂ gases. The cessation of bubbling serves as a reliable, visual indicator that the chlorination is complete.

-

Isolation: Concentrate the reaction mixture in vacuo to remove DCM and excess oxalyl chloride.

-

Causality: Removing unreacted chlorinating agents is mandatory. If left in the mixture, they will react with the amine in the subsequent step, forming toxic and inseparable formamide or urea byproducts.

-

Protocol 2: Amide Bond Formation with Target Ligand

-

Preparation: Dissolve the amine-bearing warhead (0.9 eq.) and N,N-diisopropylethylamine (DIPEA, 3.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to 0 °C[1].

-

Causality: DIPEA is chosen over triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile. The excess base is strictly required to sequester the HCl generated during the reaction, preventing the protonation of the nucleophilic amine[4].

-

-

Coupling: Dissolve the crude acid chloride from Protocol 1 in dry THF and add it dropwise to the amine solution[1].

-

Causality: Dropwise addition controls the local concentration of the highly reactive acid chloride. This minimizes exothermic degradation and suppresses the formation of dimeric impurities.

-

-

Validation & Quench: Monitor the reaction via Thin Layer Chromatography (TLC). Once complete (typically 2-4 hours), quench the reaction with a saturated aqueous solution of ammonium chloride[1].

-

Causality: The mild acidity of NH₄Cl neutralizes the excess DIPEA and safely hydrolyzes any trace unreacted acid chloride without cleaving the newly formed amide bond or the sensitive glutarimide/phthalimide rings.

-

-

Extraction: Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo for final purification[1].

Figure 2: Step-by-step experimental workflow for acid chloride generation and coupling.

Quantitative Data: Coupling Strategy Comparison

The selection of an amidation strategy significantly impacts the overall yield and purity profile of the final PROTAC. The table below summarizes the quantitative advantages of utilizing the acid chloride method over traditional coupling reagents when conjugating sterically hindered warheads to phthalimide linkers.

| Coupling Strategy | Activating Reagents | Base | Typical Reaction Time | Average Yield (%) | Primary Byproduct Profile |

| Acid Chloride | SOCl₂ or Oxalyl Chloride | DIPEA | 2–4 hours | 85–95% | SO₂, HCl, CO, CO₂ (All volatile/easily washed) |

| Uronium Salt | HATU | DIPEA | 12–16 hours | 60–75% | HOAt, tetramethylurea (Requires chromatography) |

| Carbodiimide | EDC, HOBt | TEA | 16–24 hours | 50–65% | Urea derivative, HOBt (Requires extensive washing) |

Table 1: Quantitative comparison of amide coupling strategies for PROTAC synthesis. Data reflects typical outcomes for secondary or sterically hindered primary amines.

Conclusion

The utilization of acid chloride intermediates in the synthesis of phthalimide-based PROTACs offers unparalleled reactivity and efficiency. By understanding the underlying chemical causality—from the choice of catalytic DMF to the steric bulk of DIPEA—researchers can execute these protocols as self-validating systems. This approach not only maximizes yields but also minimizes the chromatographic burden during the critical late stages of drug development.

References

-

Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity Source: PMC / National Institutes of Health (NIH) URL:[Link]

-

Leveraging Dual-Ligase Recruitment to Enhance Protein Degradation via a Heterotrivalent Proteolysis Targeting Chimera Source: PMC / National Institutes of Health (NIH) URL:[Link]

-

Leveraging Dual-Ligase Recruitment to Enhance Protein Degradation via a Heterotrivalent Proteolysis Targeting Chimera Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

Development of BromoTag: A “Bump-and-Hole”–PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

- 1. Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leveraging Dual-Ligase Recruitment to Enhance Protein Degradation via a Heterotrivalent Proteolysis Targeting Chimera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

Chemical Stability Profile of 6-Phthalimidohexanoyl Chloride: A Technical Guide for Synthetic Workflows

Executive Summary

6-Phthalimidohexanoyl chloride is a highly versatile, bifunctional building block widely utilized in the synthesis of purine conjugates, bisphosphonates, and histone deacetylase (HDAC) inhibitors[1]. Structurally, it features a highly reactive electrophilic terminus (the acyl chloride) separated by a flexible hydrophobic hexyl spacer from a masked primary amine (the phthalimide group).

While this bifunctionality allows for elegant, modular synthetic strategies, it also introduces complex stability challenges. The molecule is highly sensitive to moisture, protic solvents, and pH fluctuations. This whitepaper provides an in-depth analysis of the chemical stability profile of 6-phthalimidohexanoyl chloride, elucidating the mechanistic causality behind its degradation, and establishes self-validating protocols for its handling, storage, and application.

Molecular Architecture & Mechanistic Reactivity

To master the handling of 6-phthalimidohexanoyl chloride, one must understand the distinct electronic environments of its two functional termini.

The Acyl Chloride Terminus: Extreme Electrophilicity

Acid chlorides are among the most reactive carboxylic acid derivatives. This extreme reactivity is driven by two synergistic factors:

-

Inductive Electron Withdrawal: The highly electronegative chlorine atom pulls electron density away from the carbonyl carbon, rendering it highly electrophilic[2].

-

Lack of Resonance Stabilization: Unlike amides or esters, where the heteroatom's lone pairs delocalize into the carbonyl π∗ orbital to provide stability, the larger 3p orbitals of chlorine overlap poorly with the 2p orbitals of carbon[2].

Consequently, the activation energy for nucleophilic attack is exceptionally low. In the presence of water, the molecule undergoes a rapid addition-elimination reaction (or solvolysis), forming a tetrahedral intermediate that collapses to expel the chloride ion, yielding 6-phthalimidohexanoic acid and hydrochloric acid (HCl)[3].

The Phthalimide Terminus: pH-Dependent Cleavage

The phthalimide group serves as a robust protecting group for the primary amine. It is highly stable under acidic conditions but highly susceptible to nucleophilic attack under basic conditions. The imide carbonyls are activated toward nucleophiles; at a pH > 9, hydroxide ions readily attack the carbonyl, opening the five-membered ring to form a phthalamic acid intermediate[4]. Prolonged exposure to base or specific reagents like hydrazine results in complete cleavage, liberating the free amine and a phthalic acid derivative[5].

Chemical degradation pathways of 6-phthalimidohexanoyl chloride under aqueous and basic conditions.

Quantitative Stability Data

The degradation of the phthalimide moiety is strictly pH-dependent. Table 1 summarizes the kinetic half-life of the phthalimide group based on OECD TG 111 buffered solution testing[4]. Table 2 outlines the solvent compatibility matrix for the intact acyl chloride.

Table 1: Phthalimide Hydrolysis Kinetics (Aqueous Buffer, 25 °C)

| pH Level | Condition Type | Half-Life ( t1/2 ) | Primary Degradant |

| pH 4.0 | Acidic | 115 Days | Stable (Trace Phthalamic Acid) |

| pH 7.0 | Neutral | 57 Hours | Phthalamic Acid |

| pH 9.0 | Basic | 1.1 Hours | Phthalic Acid + Free Amine |

Data derived from OECD TG 111 hydrolysis investigations[4].

Table 2: Solvent Compatibility Matrix for 6-Phthalimidohexanoyl Chloride

| Solvent | Compatibility | Mechanistic Rationale |

| Dichloromethane (DCM) | Excellent | Aprotic, non-nucleophilic. Standard for acylation[6]. |

| Tetrahydrofuran (THF) | Good | Aprotic. Must be rigorously dried (over Na/benzophenone) to prevent peroxide/moisture-driven degradation. |

| Dimethylformamide (DMF) | Poor | Vilsmeier-Haack type side reactions can occur between the acyl chloride and DMF over time. |

| Methanol / Ethanol | Incompatible | Rapid solvolysis via addition-elimination, yielding the corresponding methyl/ethyl ester and HCl[3]. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale and an analytical checkpoint to verify success before proceeding.

Protocol A: Anhydrous Acylation of a Primary Amine

This protocol utilizes 6-phthalimidohexanoyl chloride to attach a protected aminohexyl linker to a target molecule[1].

Prerequisites:

-

Glassware must be oven-dried (150 °C for >4 hours) and cooled under a stream of Argon.

-

Validation Checkpoint 1: Prior to use, analyze the 6-phthalimidohexanoyl chloride via FTIR. Ensure the presence of a sharp acyl chloride C=O stretch (~1800 cm⁻¹) and the absence of a broad carboxylic acid O-H stretch (2500–3300 cm⁻¹).

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve the target amine (1.0 equiv) in anhydrous Dichloromethane (DCM) under an Argon atmosphere.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (NEt₃) (2.0 equiv).

-

Causality: The base acts as an acid scavenger, neutralizing the HCl generated during the reaction. Without it, the HCl would protonate the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction[6].

-

-

Temperature Control: Cool the reaction vessel to 0 °C using an ice bath.

-

Causality: Acyl chloride substitution is highly exothermic. Cooling suppresses the formation of ketene intermediates and minimizes degradation.

-

-

Reagent Addition: Dissolve 6-phthalimidohexanoyl chloride (1.1 equiv) in anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

-

Workup & Validation: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.

-

Validation Checkpoint 2: Confirm product formation via LC-MS or ¹H-NMR (look for the characteristic phthalimide aromatic protons at δ 7.7-7.9 ppm and the newly formed amide N-H proton).

-

Protocol B: Phthalimide Deprotection via Hydrazinolysis

Once the linker is attached, the phthalimide group must be removed to expose the primary amine.

Step-by-Step Methodology:

-

Solubilization: Dissolve the phthalimide-protected intermediate in absolute Ethanol.

-

Reagent Addition: Add Hydrazine hydrate (NH₂NH₂·H₂O) (3.0 to 5.0 equiv).

-

Causality: Hydrazine is a potent alpha-effect nucleophile. It attacks the imide carbonyl, cleaving the N-C bond under milder conditions than standard basic hydrolysis[5].

-

-

Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours.

-

Causality: While the initial ring opening to the phthalamic acid derivative is fast, the subsequent intramolecular cyclization of the hydrazine intermediate to form the highly stable byproduct, phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), is thermodynamically driven but requires thermal energy to overcome the kinetic barrier.

-

-

Precipitation & Workup: Cool the reaction to 0 °C. The phthalhydrazide byproduct will precipitate as a white solid. Filter the solid and concentrate the filtrate.

-

Validation Checkpoint 3: Analyze the crude product via Ninhydrin stain on TLC. A positive (purple/blue) spot confirms the presence of the newly liberated primary amine.

-

Standard experimental workflow for anhydrous acylation and subsequent phthalimide deprotection.

Storage and Handling Directives

To maintain the structural integrity of 6-phthalimidohexanoyl chloride over long periods, the following storage parameters must be strictly enforced:

-

Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen). Oxygen is not the primary threat; ambient humidity is. A single exposure to ambient laboratory air (typically 40-60% relative humidity) will initiate surface hydrolysis within minutes.

-

Temperature: Store at -20 °C. Lower temperatures reduce the kinetic rate of any trace hydrolysis and prevent thermal degradation of the acyl chloride.

-

Container: Use amber glass vials with PTFE-lined caps. Wrap the cap seal with Parafilm or Teflon tape to prevent moisture ingress during freeze-thaw cycles.

-

Equilibration: Critical Step. Before opening a stored vial, it must be allowed to equilibrate to room temperature in a desiccator. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture directly onto the reagent, destroying the batch.

References

-

Phthalimid - OECD Source: Organisation for Economic Co-operation and Development (OECD) SIDS Initial Assessment Report. URL:[Link]

-

Mechanisms of Solvolyses of Acid Chlorides and Chloroformates. Chloroacetyl and Phenylacetyl Chloride as Similarity Models Source: The Journal of Organic Chemistry - ACS Publications. URL:[Link]

-

Synthesis of N-phthalimide-protected NBP Source: ResearchGate (Scientific Diagram & Associated Literature). URL:[Link]

-

Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses Source: Patsnap Eureka. URL:[Link]

-

7.2: Nucleophilic Acyl Substitution Reactions Source: Chemistry LibreTexts. URL:[Link]

Sources

Bifunctional Linker Engineering: A Technical Guide to N-(6-Chloro-6-oxohexyl)phthalimide (CAS 31968-60-2)

As modern drug discovery pivots toward complex modalities like Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), the demand for highly reliable, bifunctional building blocks has surged. Among these, N-(6-Chloro-6-oxohexyl)phthalimide (also known as 6-phthalimidohexanoyl chloride) stands out as a critical C6-spacer reagent.

As an Application Scientist overseeing synthetic workflows, I rely on this molecule to install hydrophobic alkyl linkers while simultaneously maintaining strict control over terminal amine reactivity. This guide deconstructs the structural informatics, mechanistic utility, and field-proven protocols for utilizing CAS 31968-60-2 in advanced organic synthesis.

Chemical Identifiers & Structural Informatics

To ensure reproducibility across global databases and inventory systems, it is imperative to use precise chemical identifiers. N-(6-Chloro-6-oxohexyl)phthalimide is an acyl chloride featuring a phthalimide-protected primary amine separated by a 5-carbon aliphatic chain[1].

Table 1: Core Chemical Identifiers

| Identifier Type | Value | Reference |

| CAS Registry Number | 31968-60-2 | [2] |

| IUPAC / Systematic Name | 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl chloride | [1] |

| Common Synonyms | 6-Phthalimidohexanoyl chloride; N-(6-chloro-6-oxohexyl)phthalimide | [3][4] |

| SMILES | O=C(Cl)CCCCCN1C(=O)c2ccccc2C1=O | [1] |

| InChIKey | KOQCISGPATVUJH-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties

| Property | Value | Rationale in Synthesis |

| Molecular Formula | C14H14ClNO3 | Determines mass balance and stoichiometric equivalents. |

| Molecular Weight | 279.72 g/mol | Used for precise molarity calculations in anhydrous reactions[5]. |

| Electrophilicity | High (Acyl Chloride) | Allows for spontaneous amide bond formation without coupling reagents (e.g., HATU/EDC). |

Mechanistic Rationale: The Logic of Bifunctionality

When designing a synthetic route that requires a linker, one must ask: Why use this specific protected acyl chloride instead of a standard carboxylic acid?

The causality behind selecting CAS 31968-60-2 lies in its orthogonal reactivity .

-

The Acyl Chloride Terminus: Carboxylic acids require expensive, moisture-sensitive coupling reagents (like HATU or PyBOP) to form amides. By utilizing the pre-activated acyl chloride, you force the reaction kinetics forward, allowing for the acylation of even sterically hindered or poorly nucleophilic amines[6].

-

The Phthalimide Terminus: The phthalimide group is a robust protecting group for primary amines. It is completely inert to the highly electrophilic acyl chloride on the other end of the molecule, preventing deleterious self-polymerization. Furthermore, it is stable under acidic and mildly basic conditions, ensuring it remains intact during the initial amide coupling.

Figure 1: Structural breakdown and orthogonal reactivity logic of CAS 31968-60-2.

Validated Experimental Protocols

To guarantee success, a protocol must be a self-validating system. The following two-step workflow details the integration of the linker onto a target molecule, followed by the unmasking of the terminal amine.

Protocol A: Amide Coupling (Acylation)

Objective: Attach the C6-phthalimide linker to a target primary or secondary amine.

-

Preparation: Dissolve the target amine (1.0 eq) in anhydrous Dichloromethane (DCM). Causality: DCM is an aprotic solvent that will not react with the acyl chloride, unlike alcohols or water.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and cool to 0 °C using an ice bath. Causality: DIPEA is a non-nucleophilic base. It acts as a sponge for the HCl byproduct generated during the reaction, preventing the protonation of the target amine.

-

Reagent Addition: Slowly add N-(6-Chloro-6-oxohexyl)phthalimide (1.1 eq) dropwise.

-

Self-Validation Check (LC-MS): After 1 hour at room temperature, quench a 5 µL reaction aliquot in 1 mL of Methanol. Logic: If unreacted acyl chloride remains, the methanol will convert it to a methyl ester. If LC-MS shows no methyl ester mass, the acylation is definitively complete.

-

Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove residual acid) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Ing-Manske Deprotection (Hydrazinolysis)

Objective: Cleave the phthalimide group to reveal the primary amine for the next synthetic step.

-

Solvation: Dissolve the intermediate from Protocol A in absolute Ethanol (0.2 M concentration).

-

Hydrazine Addition: Add Hydrazine hydrate (NH₂NH₂·H₂O) (3.0 eq). Causality: Hydrazine is a potent bidentate nucleophile. It attacks the imide carbonyls, forming a highly stable 6-membered ring (phthalhydrazide), thermodynamically driving the release of the free primary amine.

-

Reflux: Heat the mixture to 80 °C (reflux) for 2–4 hours.

-

Self-Validation Check (Visual): As the reaction progresses, a voluminous white precipitate will form. Logic: This precipitate is the phthalhydrazide byproduct. Its appearance is a direct, visual confirmation that the deprotection is working.

-

Isolation: Cool the reaction to 0 °C to maximize the precipitation of phthalhydrazide. Filter the mixture through a Celite pad. Concentrate the filtrate to yield the crude primary amine, which can be purified via reverse-phase HPLC or used directly.

Figure 2: Step-by-step synthetic workflow for linker integration and amine unmasking.

Conclusion

N-(6-Chloro-6-oxohexyl)phthalimide (CAS 31968-60-2) is far more than a simple reagent; it is a strategically designed molecular tool. By leveraging the orthogonal reactivity of its highly electrophilic acyl chloride and its highly stable phthalimide-protected amine, researchers can rapidly assemble complex bifunctional molecules with high yields and minimal side reactions. Adhering to the self-validating protocols outlined above ensures that your synthetic pipeline remains robust, scalable, and analytically sound.

References

-

ChemSrc. 31968-60-2_6-phthalimidohexanoic acid chloride. Retrieved from[Link]

-

SpectraBase (John Wiley & Sons, Inc). 6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-hexanoyl chloride (InChIKey: KOQCISGPATVUJH-UHFFFAOYSA-N). Retrieved from [Link]

-

MolAid. 2-[6-(4-Methyl-2-phenyl-pyrazolidin-1-yl)-6-oxo-hexyl]-isoindole-1,3-dione Synthesis. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 65495-45-6|2-(4-Chloro-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione|BLD Pharm [bldpharm.com]

- 3. 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanoyl chloride | 31968-60-2 [sigmaaldrich.com]

- 4. 31968-60-2_6-phthalimidohexanoic acid chlorideCAS号:31968-60-2_6-phthalimidohexanoic acid chloride【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 5. EnamineStore [enaminestore.com]

- 6. 2-[6-(4-Methyl-2-phenyl-pyrazolidin-1-yl)-6-oxo-hexyl]-isoindole-1,3-dione - CAS号 99878-89-4 - 摩熵化学 [molaid.com]

The Thermodynamics of Acyl Chloride Substitution Reactions: Energetics, Kinetics, and Process Scale-Up

Executive Summary

Acyl chlorides are the most reactive carboxylic acid derivatives, serving as indispensable electrophiles in the synthesis of amides, esters, and anhydrides. This technical whitepaper provides an in-depth thermodynamic analysis of nucleophilic acyl substitution (NAS) involving acyl chlorides. By examining the Gibbs free energy ( ΔG ), enthalpy ( ΔH ), and resonance stabilization energies, we elucidate the fundamental causality behind their extreme reactivity. Furthermore, we provide a self-validating experimental protocol for reaction calorimetry, a critical tool for drug development professionals scaling up highly exothermic acylation processes.

The Thermodynamic Landscape of Nucleophilic Acyl Substitution (NAS)

Nucleophilic acyl substitution is governed by the relative stabilities of the reactants and products, dictated by the leaving group ability and the resonance stabilization of the carbonyl species. Unlike aliphatic SN2 reactions, NAS proceeds via a distinct two-step addition-elimination pathway, passing through a tetrahedral intermediate.

For acyl chlorides, the thermodynamics are overwhelmingly exergonic. The overall1[1]. This massive thermodynamic driving force is the reason acyl chlorides are typically synthesized in situ or stored under strictly anhydrous conditions to prevent rapid degradation by ambient moisture.

Enthalpic and Entropic Drivers of Reactivity

The reactivity of acyl chlorides is fundamentally an enthalpic phenomenon, driven by two primary factors:

-

Lack of Resonance Stabilization: In amides, the nitrogen lone pair overlaps effectively with the carbonyl π∗ orbital, providing a substantial 2[2]. Esters possess moderate stabilization (~40-50 kJ/mol). In contrast, the 3p orbital of the chlorine atom in an acyl chloride overlaps poorly with the 2p orbital of the carbonyl carbon. This orbital mismatch results in negligible resonance stabilization, leaving the carbonyl carbon highly electrophilic and the ground state energy of the molecule elevated.

-

Leaving Group Ability: The chloride ion ( Cl− ) is an exceptionally weak conjugate base ( pKa of HCl ≈−7 ). The elimination of Cl− from the tetrahedral intermediate is a highly exothermic process. The weak C-Cl bond is easily broken compared to C-N or C-O bonds, driving the equilibrium entirely toward the products.

Quantitative Thermodynamic Data

To contextualize the reactivity of acyl chlorides, we must compare their thermodynamic parameters against other carboxylic acid derivatives. Table 1 summarizes the energetic landscape that dictates the hierarchy of NAS.

| Carboxylic Acid Derivative | Leaving Group | pKa of Conjugate Acid | Est. Resonance Stabilization (kJ/mol) | ΔHhydrolysis∘ (kJ/mol) | Relative Reactivity |

| Acyl Chloride | Cl− | -7.0 | < 15 | -74.0 | Extremely High |

| Acid Anhydride | RCOO− | 4.8 | ~ 35 | -50.0 | High |

| Ester | RO− | 16.0 | ~ 45 | -20.0 | Moderate |

| Amide | R2N− | 35.0 | ~ 88 | ~ 0.0 | Very Low |

Table 1: Thermodynamic and kinetic parameters dictating the reactivity hierarchy of carboxylic acid derivatives.

Mechanistic and Thermodynamic Logic (Visualization)

The reaction coordinate for an acyl chloride reacting with a nucleophile (e.g., an amine to form an amide) illustrates a low activation barrier for the initial nucleophilic attack, followed by a rapid, highly exothermic collapse of the tetrahedral intermediate.

Free energy profile of Nucleophilic Acyl Substitution for an acyl chloride.

Experimental Protocol: Calorimetric Profiling of Amide Bond Formation

In drug development, the conversion of an acyl chloride to an amide (API synthesis) releases significant thermal energy. To prevent thermal runaway during scale-up, Process Chemists utilize Reaction Calorimetry (e.g., Mettler-Toledo RC1e) to measure the heat of reaction ( ΔHrxn ) and calculate the adiabatic temperature rise ( ΔTad ).

The following is a self-validating protocol for determining the thermodynamics of an acyl chloride-amine coupling. The system validates itself by measuring the specific heat capacity ( Cp ) both before and after the chemical transformation.

Methodology: Isothermal Reaction Calorimetry (RC1e)

-

Step 1: System Initialization & Solvent Charging

-

Charge the RC1e reactor with 500 mL of anhydrous toluene (or an appropriate non-nucleophilic solvent).

-

Set the reactor temperature ( Tr ) to the desired process temperature (e.g., 25 °C). Wait for thermal equilibrium.

-

-

Step 2: Pre-Reaction Calibration

-

Apply a known electrical heat pulse via the calibration heater.

-

Causality: This determines the initial specific heat capacity ( Cp ) of the reaction mass before the reaction alters the mixture's physical properties.

-

-

Step 3: Substrate Addition

-

Add the acyl chloride (1.0 eq) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, 1.2 eq) to the reactor.

-

Causality: The base acts as an entropic sink for the generated HCl, preventing the protonation of the incoming amine, which would otherwise stall the reaction kinetically.

-

-

Step 4: Controlled Dosing of Nucleophile

-

Dose the amine (1.05 eq) dissolved in toluene at a constant rate over 60 minutes.

-

Causality: Dosing controls the rate of heat evolution. The calorimeter records the heat flow ( qr ) continuously. If cooling fails, the maximum temperature the system can reach is dictated by the thermodynamic ΔTad .

-

-

Step 5: Post-Reaction Calibration & Data Analysis

-

Perform a second electrical calibration to determine the final Cp .

-

Integrate the heat flow curve over time to determine the total heat of reaction ( ΔHrxn ). Calculate ΔTad=Cp⋅mtotalΔHrxn .

-

Step-by-step workflow for isothermal reaction calorimetry of acyl chloride substitutions.

Application in Drug Development: Safety and Scale-Up

Understanding the thermodynamics of acyl chlorides is not merely an academic exercise; it is a critical safety parameter in pharmaceutical manufacturing. For instance,3[3]. Knowing that the reaction temperature would only rise to the boiling point of toluene even in a cooling failure scenario allowed the team to classify the thermal risk as low and proceed with pilot-plant scale-up safely.

Conclusion

The extreme reactivity of acyl chlorides in nucleophilic acyl substitution is a direct consequence of their unique thermodynamic profile: negligible resonance stabilization combined with the excellent leaving group ability of the chloride ion. By leveraging reaction calorimetry, drug development professionals can quantify these massive enthalpic releases, translating fundamental thermodynamic principles into safe, scalable, and efficient API manufacturing processes.

References

- Concerted SN2 mechanism for the hydrolysis of acid chlorides.

- Early Process Development and Scale-up of a Tetrazole-Containing Soluble Guanylate Cyclase Stimulator Source: ACS Publications URL

- Proteins: Secondary, Tertiary, and Quaternary Structure Source: Moodle@Units URL

Sources

Methodological & Application

Application Note: Advanced Synthesis of Deferoxamine (DFO) Derivatives Using Phthalimide-Protected Linkers

Strategic Rationale & Introduction

Deferoxamine (DFO) is a hexadentate bacterial siderophore widely recognized as the clinical gold standard for chelating iron and radiometals, particularly Zirconium-89 ( 89 Zr), in positron emission tomography (PET) imaging[1]. However, the native DFO structure often requires synthetic elaboration—either to extend its backbone into an octadentate chelator (e.g., DFO*) for superior radiometal stability or to conjugate it to targeting ligands and PROTAC degraders[2].

Constructing these complex polyamine architectures demands rigorous orthogonal protection strategies. Phthalimide linkers serve as an indispensable tool in this workflow. By utilizing reagents like N-(5-chloropentyl)phthalimide, chemists can robustly protect terminal primary amines during aggressive alkylation steps, subsequently allowing for mild, selective deprotection via hydrazinolysis without disturbing other sensitive functional groups[3].

Mechanistic Insights: The Role of Phthalimide

When elongating the cadaverine backbone of DFO or attaching bifunctional moieties (such as tetrazines for inverse electron-demand Diels-Alder reactions), preventing over-alkylation of the primary amine is a critical hurdle.

-

Gabriel Synthesis Dynamics: The use of phthalimide-protected alkyl halides ensures that the terminal nitrogen is locked in a stable imide resonance structure, completely neutralizing its nucleophilicity during backbone construction[4].

-

Orthogonality: Phthalimide is highly stable to acidic conditions (which cleave Boc groups) and catalytic hydrogenation (which cleaves Cbz groups). It is exclusively cleaved by hydrazine, allowing for multi-step, one-pot elaborations without premature deprotection[5].

-

Finkelstein Causality: Alkylating bulky carbamate anions with alkyl chlorides is kinetically unfavorable. The addition of catalytic Sodium Iodide (NaI) drives a Finkelstein reaction, converting the chloride to a highly reactive iodide in situ, which drastically lowers the activation energy and improves yields[3].

Workflow Visualization

Workflow for synthesizing DFO derivatives using phthalimide-protected linkers.

Quantitative Data Summary

Table 1: Quantitative Yields and Conditions for DFO-Phthalimide Linker Synthesis Steps

| Reaction Step | Reagents & Conditions | Time / Temp | Average Yield | IPC Validation Method |

| Phthalimide Alkylation | N-(5-chloropentyl)phthalimide, NaI (1 mol%), DMF | 30 min / 85 °C | 60 - 65% | UV-TLC, LC-MS (M+H) |

| Hydrazinolysis | Hydrazine monohydrate, Ethanol | 3 h / Reflux | 85 - 90% | Ninhydrin Stain |

| DFO Coupling | DFO mesylate, PyBOP, TEA, DMSO | 3 h / 25 °C | 57 - 65% | Analytical HPLC |

Data aggregated from standardized DFO and DFO-tetrazine synthesis protocols[3],[1].*

Self-Validating Experimental Protocols

As a standard of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . Each step includes built-in In-Process Controls (IPCs) to mathematically and visually confirm reaction success before proceeding.

Protocol 1: Finkelstein-Assisted Alkylation of Phthalimide Linkers

This step attaches the protected linker to the growing DFO backbone precursor.

-

Preparation: Charge a dry flask with anhydrous DMF and the target carbamate anion precursor (e.g., tert-butyl N-(benzyloxy)carbamate, 1.13 equiv) under a positive pressure of nitrogen[3].

-

Activation: Heat the suspension to 85 °C for 30 minutes.

-

Catalysis (Causality): Cool to 25 °C and add Sodium Iodide (NaI, 1 mol%). Why? NaI acts as a Finkelstein catalyst, substituting the chlorine on the incoming linker with iodine, creating a superior leaving group for the bulky nucleophile.

-

Alkylation: Add N-(5-chloropentyl)phthalimide (1.0 equiv) dissolved in DMF. Heat back to 85 °C for 12 hours.

-

System Validation:

-

Visual: The turbid gray suspension will clarify as the reaction proceeds.

-

Analytical: Perform TLC (Hexane/EtOAc). The product will be highly UV-active due to the phthalimide ring. Confirm mass via LC-MS; the absence of the starting material mass and the appearance of the coupled product mass validates completion.

-

Protocol 2: Hydrazinolysis to Liberate the Primary Amine

This step removes the phthalimide group orthogonally, leaving Boc/Cbz groups intact.

-

Solvation: Dissolve the phthalimide-protected intermediate in absolute ethanol.

-

Deprotection (Causality): Add hydrazine monohydrate (excess). Why? Hydrazine acts as a potent, sterically unhindered bis-nucleophile. It attacks the imide carbonyls, forming a highly stable, insoluble phthalhydrazide byproduct. This precipitation drives the reaction forward via Le Chatelier's principle[4].

-

Reflux: Heat the mixture to reflux for 3 hours.

-

System Validation:

-

Visual: A thick white precipitate (phthalhydrazide) will form, physically validating the cleavage of the protecting group.

-

Analytical: Spot the supernatant on TLC and apply a Ninhydrin stain. A deep purple/blue spot confirms the presence of the newly liberated primary amine.

-

Protocol 3: PyBOP-Mediated Coupling to DFO Mesylate

This step conjugates the synthesized linker to the native DFO backbone.

-

Solvation: Dissolve the carboxylic acid-terminated linker (e.g., a tetrazine-linker) and DFO mesylate (1.1 equiv) in anhydrous DMSO.

-

Activation (Causality): Add PyBOP (2.0 equiv) and Triethylamine (TEA, 3.0 equiv). Why? DFO mesylate has exceptionally poor solubility in standard organic solvents, necessitating the use of DMSO. PyBOP is selected over EDC/NHS because it generates a highly reactive phosphonium intermediate that resists hydrolysis in hygroscopic DMSO, ensuring efficient amidation of the sterically hindered DFO amine[1].

-

Reaction: Stir for 3 hours at ambient temperature, strictly protected from light.

-

Purification & System Validation:

-

Precipitation: Add a 1:1 mixture of MeCN and H 2 O to precipitate the crude product. Redissolve in DMSO and reprecipitate twice to remove PyBOP byproducts.

-

Analytical: Validate via Analytical HPLC. A distinct shift in retention time compared to native DFO, coupled with an LC-MS peak corresponding to the exact mass of the DFO-conjugate, confirms successful coupling.

-

References

- MDPI (Molecules)

- Cancers (PMC / NIH)

- US Patent 5493053A (Google Patents)

Sources

- 1. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asset.library.wisc.edu [asset.library.wisc.edu]

- 3. Chemoenzymatic Synthesis of Select Intermediates and Natural Products of the Desferrioxamine E Siderophore Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US5493053A - Method for preparing desferrioxamine B and homologs thereof - Google Patents [patents.google.com]

Application Notes and Protocols: Nucleophilic Acyl Substitution with 6-Phthalimidohexanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the reaction conditions for nucleophilic acyl substitution using 6-phthalimidohexanoyl chloride. As a bifunctional reagent, this compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and bioconjugates. These notes detail the underlying mechanistic principles, offer field-proven insights into optimizing reaction parameters, and provide detailed, step-by-step protocols for reactions with common nucleophiles such as amines and alcohols. The aim is to equip researchers with the necessary knowledge to confidently and successfully employ 6-phthalimidohexanoyl chloride in their synthetic endeavors.

Introduction: The Versatility of 6-Phthalimidohexanoyl Chloride

6-Phthalimidohexanoyl chloride is a key reagent in organic chemistry, characterized by a terminal acyl chloride and a phthalimide-protected amine. The acyl chloride moiety is a highly reactive carboxylic acid derivative, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.[1][2] The phthalimide group serves as a stable protecting group for the primary amine, which can be deprotected in a subsequent step, typically via hydrazinolysis. This dual functionality makes it an ideal linker for attaching molecules to amine-containing substrates or for synthesizing more complex molecules with a free amine for further modification.

The high reactivity of the acyl chloride is attributed to the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon.[1] This creates a significant partial positive charge on the carbon, making it highly susceptible to attack by nucleophiles.[1][3]

Mechanistic Overview: The Addition-Elimination Pathway

The reaction of 6-phthalimidohexanoyl chloride with nucleophiles proceeds via a well-established two-step mechanism known as nucleophilic acyl substitution (addition-elimination).[4][5]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., an amine or an alcohol) on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate.[3][4]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[4]

This sequence results in the formation of a new acyl compound, such as an amide or an ester, with the nucleophile having replaced the chlorine atom.

Core Considerations for Reaction Optimization

Successful nucleophilic acyl substitution reactions with 6-phthalimidohexanoyl chloride hinge on the careful selection of several key parameters. The following sections provide an in-depth analysis of these factors.

Choice of Nucleophile

The nature of the nucleophile significantly impacts the reaction conditions.

-

Amines (Primary and Secondary): These are generally strong nucleophiles and react readily with acyl chlorides to form stable amides.[6] The reaction is often vigorous.[5]

-

Alcohols (Primary and Secondary): Alcohols are weaker nucleophiles than amines and typically require a base or heating to facilitate the reaction and form esters.[7][8]

-

Phenols: Being even weaker nucleophiles than alcohols due to the delocalization of the oxygen lone pair into the aromatic ring, phenols generally require heating and the presence of a base to react.[7][8]

-

Water: Acyl chlorides react readily with water in a process called hydrolysis to form the corresponding carboxylic acid.[1] Therefore, all reactions must be conducted under anhydrous (dry) conditions to prevent this side reaction.

The Critical Role of the Base

In most nucleophilic acyl substitution reactions involving acyl chlorides, a non-nucleophilic base is essential. Its primary functions are:

-

To neutralize the HCl byproduct: The reaction generates hydrogen chloride (HCl) gas.[1][2] This acidic byproduct can protonate the nucleophile (especially amines), rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this HCl.

-

To enhance nucleophilicity: For weaker nucleophiles like alcohols and phenols, a base can deprotonate them to form the more nucleophilic alkoxide or phenoxide ions.[8]

Commonly used bases include:

-

Tertiary Amines: Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA or Hünig's base) are frequently used. They are non-nucleophilic due to steric hindrance and effectively scavenge HCl.

-

Pyridine: Pyridine can act as both a base and a nucleophilic catalyst. It can activate the acyl chloride by forming a more reactive acylpyridinium salt.[9]

For reactions with amines, it is common to use two equivalents of the amine nucleophile; one to act as the nucleophile and the second to act as the base to neutralize the HCl formed.[10]

Solvent Selection

The choice of solvent is crucial for ensuring that all reactants are soluble and that the solvent does not participate in the reaction. Suitable solvents are typically aprotic and inert.

-

Dichloromethane (DCM): A widely used solvent due to its ability to dissolve a broad range of organic compounds and its relative inertness.

-

Tetrahydrofuran (THF): Another common aprotic solvent that is suitable for these reactions.

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent that can also act as a catalyst in some acylation reactions.[9] It is particularly useful when dealing with less soluble reactants.

-

Acetonitrile (ACN): A polar aprotic solvent that can be a good choice for many acylation reactions.

It is imperative to use anhydrous solvents to prevent the hydrolysis of the acyl chloride.

Temperature Control

The high reactivity of acyl chlorides often allows reactions to proceed at room temperature or even at 0 °C to control the reaction rate and minimize side reactions.[11] For less reactive nucleophiles, such as alcohols or phenols, heating may be necessary to drive the reaction to completion.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of 6-phthalimidohexanoyl chloride with a primary amine and a primary alcohol.

Protocol 1: Synthesis of an N-Substituted Amide

This protocol describes the reaction of 6-phthalimidohexanoyl chloride with a generic primary amine (R-NH₂).

Materials:

-

6-Phthalimidohexanoyl chloride

-

Primary amine (R-NH₂)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 6-phthalimidohexanoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted 6-phthalimidohexanamide.

Protocol 2: Synthesis of an Ester

This protocol details the reaction of 6-phthalimidohexanoyl chloride with a generic primary alcohol (R-OH).

Materials:

-

6-Phthalimidohexanoyl chloride

-

Primary alcohol (R-OH)

-

Pyridine or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M aqueous hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous DCM.

-

Addition of Acyl Chloride: Dissolve 6-phthalimidohexanoyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the stirred alcohol solution at room temperature.

-

Reaction and Monitoring: Stir the reaction mixture at room temperature for 4-6 hours, or gently heat to reflux if the reaction is sluggish. Monitor the reaction progress by TLC.

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature and dilute with DCM.

-

Wash the organic layer sequentially with 1 M aqueous HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter the drying agent and remove the solvent in vacuo. The resulting crude ester can be purified by silica gel column chromatography.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the typical reaction conditions for the nucleophilic acyl substitution of 6-phthalimidohexanoyl chloride with various nucleophiles.

| Nucleophile | Base | Solvent | Temperature | Reaction Time | Product |

| Primary Amine | TEA or 2 eq. of amine | DCM, THF | 0 °C to RT | 1-4 hours | N-Substituted Amide |

| Secondary Amine | TEA or DIPEA | DCM, THF | 0 °C to RT | 2-6 hours | N,N-Disubstituted Amide |

| Primary Alcohol | Pyridine or TEA | DCM, THF | RT to Reflux | 4-12 hours | Ester |

| Secondary Alcohol | Pyridine or TEA | DCM, THF | RT to Reflux | 6-24 hours | Ester |

| Phenol | Pyridine or TEA | DCM, DMF | Heat | 12-24 hours | Phenyl Ester |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a nucleophilic acyl substitution reaction with 6-phthalimidohexanoyl chloride followed by workup and purification.

Caption: General workflow for nucleophilic acyl substitution.

Phthalimide Group Stability and Deprotection

The phthalimide protecting group is robust and stable under the conditions typically employed for nucleophilic acyl substitution. It is resistant to acidic and mildly basic conditions. The primary amine can be liberated post-acylation using hydrazine (the Ing-Manske procedure) in a suitable solvent like ethanol or methanol, which proceeds via the formation of a stable phthalhydrazide byproduct.[12] Care should be taken as hydrazinolysis can sometimes be slow or require heating.

Safety Considerations

-

6-Phthalimidohexanoyl chloride is a reactive acyl chloride and is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Thionyl chloride (SOCl₂) , if used to prepare the acyl chloride from the corresponding carboxylic acid, is highly toxic and corrosive. It reacts violently with water. All operations involving thionyl chloride must be performed in a well-ventilated fume hood.[7][10]

-

Pyridine is flammable and has a strong, unpleasant odor. It should be handled in a fume hood.

-

Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Use in a well-ventilated area is essential.

Conclusion

6-Phthalimidohexanoyl chloride is a powerful and versatile reagent for introducing a protected aminohexyl linker into a variety of molecules through nucleophilic acyl substitution. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions—specifically the choice of nucleophile, base, solvent, and temperature—researchers can achieve high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important synthetic building block in drug discovery and development.

References

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

BYJU'S. (2022, February 18). Nucleophilic Acyl Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, February 10). 6.1: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

Tuttee Academy. (n.d.). AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry.... Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution 20.1. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesized acyl phthalimides. All reactions were run in 3 mL of.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

-

Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

National Institutes of Health. (2024, January 18). Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC. Retrieved from [Link]

-

Bentham Science Publishers. (2018, September 1). Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Note Protection of amino group as N-phthaly\ de- rivative using microwave irradiation. Retrieved from [Link]

-

Save My Exams. (2025, March 31). Acyl chlorides and alcohols - A Level Chemistry - Revision Notes, Past Papers & Exam Questions. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of phthaloyl chloride with primary amines. Retrieved from [Link]

-

Moshang Chemical. (2018, September 6). 6-phthalimidohexanoyl chloride - CAS No. 31968-60-2. Retrieved from [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

Chemguide. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

-

University of Calgary. (n.d.). Reactions of Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Reaction of acid chlorides with amines reaction of acid anhydrides with amines synthesis of Paracetamol Nylon-6 Nylon-6,6 synthesis equations diagrams organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes. Retrieved from [Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]

- 3. chemguide.uk [chemguide.uk]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Reaction of acid chlorides with amines reaction of acid anhydrides with amines synthesis of Paracetamol Nylon-6 Nylon-6,6 synthesis equations diagrams organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. savemyexams.com [savemyexams.com]

- 8. savemyexams.com [savemyexams.com]

- 9. Acyl chloride - Wikipedia [en.wikipedia.org]

- 10. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]

- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 12. benthamdirect.com [benthamdirect.com]

Application Note: Strategic Incorporation of C6 Alkyl Linkers in Small Molecule Drug Conjugates (SMDCs)

Introduction & Mechanistic Rationale

The development of Small Molecule Drug Conjugates (SMDCs) and Proteolysis Targeting Chimeras (PROTACs) requires precise spatial engineering. A conjugate must connect a targeting ligand to a functional payload (e.g., a cytotoxic agent or an E3 ligase recruiter) without compromising the binding affinity of the ligand.

While Polyethylene Glycol (PEG) linkers are ubiquitous due to their hydrophilicity, the C6 alkyl linker (hexamethylene chain, often derived from aminohexanoic acid) offers distinct biophysical advantages. The C6 linker provides an ~8.8 Å spatial separation, which is highly effective at mitigating steric hindrance between the payload and the target receptor[1].

Why choose a C6 linker over PEG?

-

Hydrophobic Pocket Engagement: Unlike highly flexible and hydrated PEG chains, the aliphatic C6 chain is hydrophobic and slightly more rigid. This allows the linker to actively engage with deep, lipophilic channels within certain receptors (such as the Cannabinoid Type 2 receptor), enhancing overall conjugate affinity[2].

-

Optimal Steric Spacing: In Prostate-Specific Membrane Antigen (PSMA) targeting, the inclusion of a C6 linker ensures that the bulky cytotoxic payload (e.g., MMAE) does not clash with the narrow funnel of the PSMA binding site, maintaining low-nanomolar binding characteristics[1].

-

Entropic Control: The relative rigidity of the C6 chain compared to longer PEG variants reduces the entropic penalty upon receptor binding, which can stabilize the ligand-receptor complex in specific PROTAC and SMDC architectures[3].

Modular architecture of an SMDC utilizing a C6 linker to prevent steric clash.

Quantitative Impact on Binding Affinity

To validate the efficacy of C6 linkers, it is critical to evaluate how their incorporation affects the target binding affinity ( IC50 or Kd ) compared to unconjugated ligands or PEG-linked variants. The data below demonstrates that C6 linkers successfully preserve the nanomolar binding affinity of the parent targeting ligands.

Table 1: Comparative Binding Affinities of C6-Linked Conjugates

| Conjugate / Ligand | Linker Architecture | Target Receptor | Binding Affinity | Reference |

| PSMA-1 (Unconjugated) | None | PSMA | IC50 = 2.30 nM | [1] |

| PSMA-1-VcMMAE-Cy5.5 | C6 + Val-Cit (Cleavable) | PSMA | IC50 = 3.65 nM | [1] |

| PSMA-1-McMMAE-Cy5.5 | C6 (Non-cleavable) | PSMA | IC50 = 4.88 nM | [1] |

| FAM_rG4_P_PEG2 | PEG2 | hTERC rG4 | Kd = 132.0 nM | [3] |

| FAM_rG4_P_C6 | C6 Alkyl | hTERC rG4 | Kd = 160.5 nM | [3] |

Insight: The addition of a complex payload via a C6 linker to the PSMA-1 ligand resulted in a negligible shift in IC50 (from 2.30 nM to 3.65 nM), proving that the C6 spacer effectively absorbs the steric bulk of the MMAE payload[1].

Experimental Methodologies: C6 Bioconjugation Protocols

To ensure high-yield synthesis of SMDCs, the conjugation chemistry must be meticulously controlled. Below are two self-validating protocols for incorporating C6 linkers using industry-standard bioconjugation techniques.